molecular formula C19H19NO2S2 B2509105 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 1706216-21-8

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2509105
CAS RN: 1706216-21-8
M. Wt: 357.49
InChI Key: BSQLVFASBCPFKF-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, the synthesis of N-(3-hydroxyphenyl) benzamide was achieved by condensing 3-hydroxyaniline with benzoyl chloride in aqueous medium . Similarly, the synthesis of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides involved structural characterization and an understanding of the reaction intermediates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the molecular geometry and vibrational frequencies of a novel benzamide compound were determined using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can also provide insights into the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and gelation. For example, the cyclization of thioamide with 2-chloroacetoacetate was used to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated to understand the role of methyl functionality and non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The antioxidant properties of benzamide compounds can be determined using assays like the DPPH free radical scavenging test . The pharmacological activities, including enzyme inhibition against various enzymes, can also be indicative of the compound's potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial and Antipathogenic Properties

  • A study on thiourea derivatives, which are structurally related to the chemical compound of interest, showed that these molecules possess significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Activity

  • Research into substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). This indicates the compound's relevance in anticancer drug development (Ravinaik et al., 2021).

Photophysical Properties

  • A study on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, closely related to the compound , explored their photophysical properties. The introduction of electron-donating and withdrawing groups at specific positions significantly affected the luminescence properties, indicating the compound's utility in developing fluorescent materials or sensors (Kim et al., 2021).

Chemical and Spectroscopic Properties

  • The chemical and spectroscopic properties of thiophene systems have been extensively studied, providing insights into the reactivity and potential applications of thiophene-based compounds in various fields, including materials science and organic synthesis (Hunter & Mcnab, 2010).

Antimicrobial Properties of Thiourea Derivatives

  • New acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as antimicrobial agents. This research underscores the versatility of thiourea and benzamide derivatives in addressing microbial resistance (Limban et al., 2011).

Synthesis and Structural Elucidation

  • The synthesis and structural analysis of thiophene and benzothiophene derivatives have provided valuable insights into the design of compounds with potential anti-proliferative activity, highlighting the role of these molecules in developing new anticancer agents (Mohareb et al., 2016).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-13-3-8-18(24-13)17(22-2)11-20-19(21)15-6-4-14(5-7-15)16-9-10-23-12-16/h3-10,12,17H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQLVFASBCPFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

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